2-Phenylbutyramide
Overview
Description
These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . Fenbutyramide is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2-Phenylbutyramide, also known as 2-Phenylbutanamide, is a derivative of butyric acid . It is believed to target specific enzymes involved in the urea cycle . These enzymes play a crucial role in the metabolism of nitrogenous waste, and their deficiency can lead to disorders such as hyperammonemia .
Mode of Action
It is known that it metabolizes to phenylacetate . Phenylacetate then conjugates with phenylacetyl-CoA, which combines with glutamine to form phenylacetylglutamine . This process helps in the excretion of excess nitrogen, thereby managing conditions like hyperammonemia .
Biochemical Pathways
This compound affects the urea cycle, a series of biochemical reactions in the liver that convert nitrogenous waste into a less toxic form for excretion . By targeting enzymes in this pathway, this compound helps manage conditions caused by their deficiency .
Pharmacokinetics
It is known that it rapidly metabolizes to phenylacetate . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be fully elucidated.
Result of Action
The primary result of this compound’s action is the management of chronic urea cycle disorders . By aiding in the excretion of excess nitrogen, it helps prevent conditions like hyperammonemia, which can lead to serious neurological complications .
Biochemical Analysis
Biochemical Properties
2-Phenylbutyramide plays a significant role in biochemical reactions, particularly as an antihypercholesterolemia agent . It acts as a hypolipaemic agent, which means it helps in reducing high levels of cholesterol in the body. The compound interacts with various enzymes and proteins involved in lipid metabolism. For instance, it has been shown to inhibit DNA synthesis and N-acetylation of 2-aminofluorene in human colon tumor cells . These interactions suggest that this compound may have potential therapeutic applications in managing cholesterol levels and possibly in cancer treatment.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In human colon tumor cells, this compound inhibits DNA synthesis, which can lead to growth arrest and apoptosis of cancer cells . This indicates that the compound may have anti-cancer properties by interfering with the proliferation of tumor cells. Additionally, its role in lipid metabolism suggests that it may impact cellular lipid homeostasis and related metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it inhibits N-acetylation of 2-aminofluorene, which is a crucial step in the metabolism of certain carcinogens . This inhibition can result in reduced formation of toxic metabolites and decreased DNA damage. Furthermore, this compound may modulate gene expression by affecting transcription factors and signaling pathways involved in lipid metabolism and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is moderately toxic by ingestion and can emit toxic vapors when heated to decomposition . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in lipid metabolism and potential toxic effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on lipid metabolism and cholesterol levels. At higher doses, it can be toxic and cause adverse effects. For instance, the LD50 (lethal dose for 50% of the population) for oral ingestion in rats is greater than 500 mg/kg . This indicates that while this compound has potential therapeutic applications, careful consideration of dosage is crucial to avoid toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and breakdown of lipids. The compound’s role as a hypolipaemic agent suggests that it may influence metabolic flux and metabolite levels in pathways such as fatty acid oxidation and cholesterol biosynthesis . Understanding these interactions can provide insights into its potential therapeutic applications and effects on metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential toxicity. Studies have shown that this compound can reduce mucosal inflammation and regulate transepithelial fluid transport in the intestines . These effects suggest that the compound may have a role in modulating intestinal health and function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications. For example, this compound’s interactions with enzymes involved in lipid metabolism may occur in organelles such as the endoplasmic reticulum and mitochondria, where lipid synthesis and oxidation take place .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenbutyramide can be synthesized through several methods. One common method involves the reaction of butyric acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of fenbutyramide often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Fenbutyramide undergoes various chemical reactions, including:
Oxidation: Fenbutyramide can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of fenbutyramide can yield primary amines.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Primary amines.
Substitution: Substituted amides with different functional groups.
Scientific Research Applications
Fenbutyramide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including its role in modulating biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simpler amide derivative of butyric acid.
Phenylbutyramide: Contains a phenyl group attached to the butyramide structure.
Hexylbutyramide: Contains a hexyl group attached to the butyramide structure.
Uniqueness
Fenbutyramide is unique due to its specific structural features and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFGQCCHVMMMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870423 | |
Record name | (+/-)-2-Phenylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-26-6 | |
Record name | 2-Phenylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylbutyramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylbutyramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-2-Phenylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylbutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLBUTYRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J95WO7W7D4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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